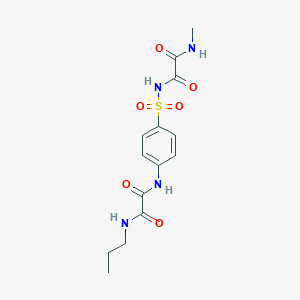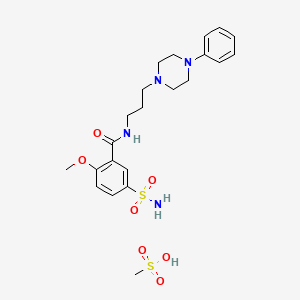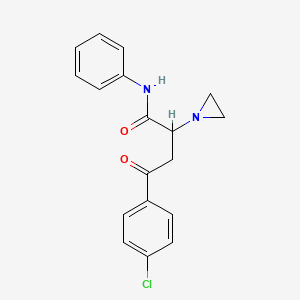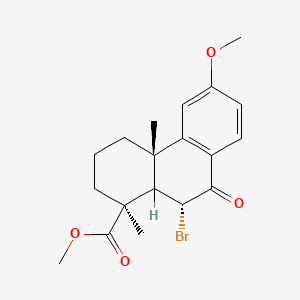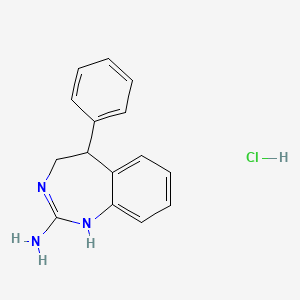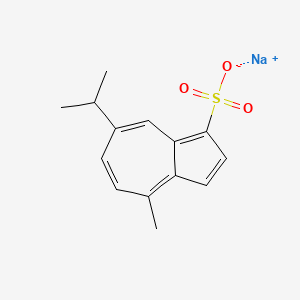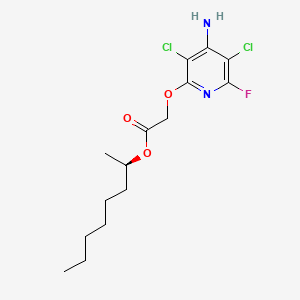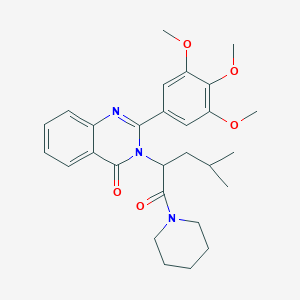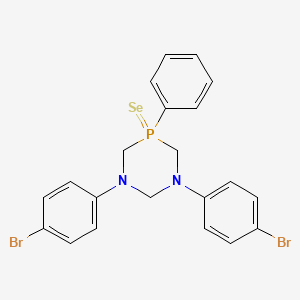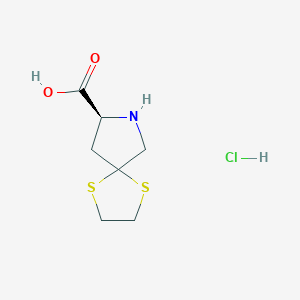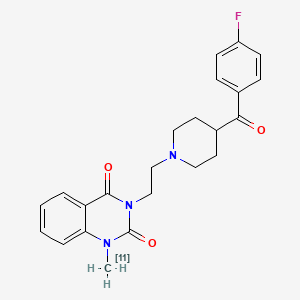
11c-N-Methylketanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11c-N-Methylketanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of ketanserin, a selective 5-HT2A receptor antagonist. The incorporation of carbon-11, a radioactive isotope, allows for the visualization and study of serotonin receptors in the brain, making it a valuable tool in neuroimaging and psychiatric research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11c-N-Methylketanserin typically involves the incorporation of carbon-11 into the ketanserin molecule. One common method is the methylation of ketanserin using [11C]methyl iodide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the production of [11C]methyl iodide in a cyclotron, followed by its reaction with ketanserin under optimized conditions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
11c-N-Methylketanserin undergoes several types of chemical reactions, including:
Methylation: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups on the ketanserin molecule.
Substitution: Halogenation and other substitution reactions can be used to modify the aromatic rings.
Common Reagents and Conditions
Methylation: [11C]methyl iodide, sodium hydroxide, DMSO.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11c-N-Methylketanserin has a wide range of scientific research applications:
Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of serotonin receptor antagonists.
Drug Development: Assists in the development of new drugs targeting serotonin receptors.
Biological Research: Used to study the distribution and density of serotonin receptors in various tissues.
Mechanism of Action
11c-N-Methylketanserin exerts its effects by binding to the 5-HT2A receptors in the brain. The carbon-11 isotope emits positrons, which are detected by PET scanners, allowing for the visualization of receptor distribution. This binding helps in understanding the role of serotonin in various neurological and psychiatric conditions .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: The parent compound, used as an antihypertensive agent and in research to study serotonin receptors.
[11C]MADAM: A radioligand for the serotonin transporter.
[11C]5-methyl-5-nitroquipazine: Another radioligand for serotonin receptors.
Uniqueness
11c-N-Methylketanserin is unique due to its high specificity for 5-HT2A receptors and its use in PET imaging. The incorporation of carbon-11 allows for real-time visualization of receptor distribution, providing valuable insights into the role of serotonin in the brain .
Properties
CAS No. |
99293-04-6 |
|---|---|
Molecular Formula |
C23H24FN3O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-(111C)methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3/i1-1 |
InChI Key |
RXXNWPMGUQHBNZ-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]N1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


